N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE
Description
N-(5-Benzamido-2-nitrophenyl)benzamide is a benzamide derivative characterized by a central phenyl ring substituted with a nitro group (-NO₂) at position 2 and a benzamido group (-NHCOC₆H₅) at position 4. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the planar benzamide moiety.
Properties
IUPAC Name |
N-(3-benzamido-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(14-7-3-1-4-8-14)21-16-11-12-18(23(26)27)17(13-16)22-20(25)15-9-5-2-6-10-15/h1-13H,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHXDENDGCRHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE typically involves the reaction of 5-amino-2-nitrobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of N-(5-BENZAMIDO-2-AMINOPHENYL)BENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process include the inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of specific metabolites.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Analogs
Structural Insights :
- Steric Effects : The benzamido group at position 5 introduces steric bulk, which may hinder interactions with enzymes or receptors compared to smaller substituents like -Cl or -OCH₃ .
Chemical and Physical Properties
Functional Group Influence
- Nitro Group : Enhances oxidative stability and reactivity in substitution reactions compared to analogs with hydroxy or methoxy groups (e.g., N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide) .
- Benzamide Core : The planar benzamide moiety facilitates π-π stacking interactions, common in kinase inhibitors and DNA-binding agents .
Solubility and Reactivity
- The nitro group reduces solubility in polar solvents compared to sulfonamide-containing analogs (e.g., N-(2H-1,3-benzodioxol-5-yl)-4-chloro-3-(morpholine-4-sulfonyl)benzamide) .
- Reactivity in nucleophilic aromatic substitution is higher than in halogenated analogs (e.g., 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide) due to the nitro group’s electron-withdrawing effect .
Reported Activities of Analogous Benzamides
| Compound Name | Biological Activity | Key Functional Groups |
|---|---|---|
| N-(5-Methylthiazol-2-yl)benzamide | Antimicrobial properties | Thiazole ring |
| N-(4-Fluorophenyl)benzamide | Selective kinase inhibition | -F (electron-withdrawing) |
| N-(1,3-benzothiazol-2-yl)-2-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride | Anti-inflammatory and anticancer activity | Benzothiazole, chloro, diethylamino |
Inferences for this compound :
- The nitro group may enhance anticancer or antimicrobial activity by increasing electrophilic interactions with target proteins, as seen in nitro-containing kinase inhibitors .
- The benzamido group’s bulk could reduce cell permeability compared to smaller analogs like N-(4-fluorophenyl)benzamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
